3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide
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Overview
Description
3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide is an organic compound known for its significant antibacterial and antifungal properties. It belongs to the class of salicylanilides, which are widely used in various applications, including disinfectants and antifungal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide typically involves the bromination of N-(4-bromophenyl)-2-hydroxybenzenesulfonamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different halogens or functional groups.
Scientific Research Applications
3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Medicine: Explored for its potential use in treating fungal infections and other microbial diseases.
Industry: Utilized in the formulation of disinfectants and preservatives.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide involves the inhibition of microbial growth by interfering with essential biological processes. The compound targets the cell membrane and enzymes involved in cell wall synthesis, leading to cell lysis and death. It also disrupts mitochondrial function, inhibiting energy production in microbial cells .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzamide: Similar structure but lacks the sulfonamide group.
3,5,4’-Tribromosalicylanilide: Contains an additional bromine atom on the benzene ring.
Niclosamide: A well-known salicylanilide with similar antimicrobial properties.
Uniqueness
3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide is unique due to its sulfonamide group, which enhances its solubility and bioavailability compared to other similar compounds. This structural feature also contributes to its potent antimicrobial activity .
Properties
IUPAC Name |
3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br3NO3S/c13-7-1-3-9(4-2-7)16-20(18,19)11-6-8(14)5-10(15)12(11)17/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVSRNZDPUXBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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